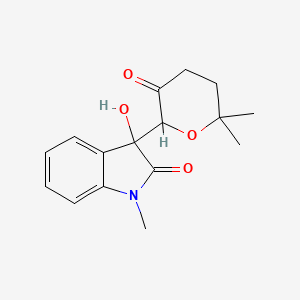
3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Overview
Description
3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is 289.13140809 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Silicon-Directed Oxa-Pictet-Spengler Cyclization
Research highlights the utility of silicon-directed oxa-Pictet-Spengler cyclizations in synthesizing tetrahydro-pyrano[3,4-b]indoles, a class of compounds related to "3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one" from various ketones or aldehydes. This method showcases the compound's role in facilitating complex chemical transformations, leading to the creation of dimeric products under specific conditions, demonstrating its versatility in organic synthesis (Zhang, Li, Lanter, & Sui, 2005).
Tautomerism in Heteroaromatic Compounds
The study of heteroaromatic compounds with five-membered rings, including those similar to the compound , has provided insights into tautomerism—a phenomenon where compounds with the same molecular formula but different connectivity of their atoms exist in equilibrium. This research contributes to understanding the chemical behavior and properties of such complex molecules in different environments, offering implications for their stability and reactivity (Katritzky & Maine, 1964).
Anticancer Activity of Heteroarylcoumarins
In the realm of medicinal chemistry, derivatives of the core structure of "3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one" have been explored for their potential anticancer activities. For instance, a series of 7-hydroxy-8-methyl-coumarins, bearing structural similarities, demonstrated significant antimitotic activity, highlighting the therapeutic potential of compounds within this chemical family (Galayev, Garazd, Garazd, & Lesyk, 2015).
Corrosion Inhibition in Mild Steel
The application of pyran derivatives, akin to "3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one," as corrosion inhibitors for mild steel in acidic environments has been documented. This research underscores the compound's potential in industrial applications, where its chemical properties can be harnessed to protect metals against corrosion, thereby extending their lifespan and maintaining their structural integrity (Khattabi, Benhiba, Tabti, et al., 2019).
Supramolecular Aggregation
The study of supramolecular aggregation in compounds related to "3-(6,6-dimethyl-3-oxotetrahydro-2H-pyran-2-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one" provides insights into the non-covalent interactions that dictate molecular assembly. Understanding these interactions is crucial for the development of novel materials and pharmaceuticals, demonstrating the compound's relevance in materials science and drug design (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).
properties
IUPAC Name |
3-(6,6-dimethyl-3-oxooxan-2-yl)-3-hydroxy-1-methylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-15(2)9-8-12(18)13(21-15)16(20)10-6-4-5-7-11(10)17(3)14(16)19/h4-7,13,20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGVJWZJKOFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(O1)C2(C3=CC=CC=C3N(C2=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-biphenylyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4063336.png)
![2-({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4063340.png)
![methyl 3-(2-bromophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4063345.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(2,6-diisopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4063351.png)
![3-[(4-bromobenzyl)thio]-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4063354.png)

![1-{3-[(2,5-dichlorophenoxy)methyl]benzoyl}pyrrolidine](/img/structure/B4063366.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylbenzoic acid](/img/structure/B4063376.png)
![4-(4-methylphenyl)-2-[2-nitro-5-(1-piperazinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B4063384.png)
![methyl 6-methyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4063393.png)
![5,5'-oxybis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4063395.png)
![(3aS*,6aR*)-5-(1,3-benzothiazol-2-yl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4063399.png)
![methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate acetate](/img/structure/B4063403.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4063407.png)